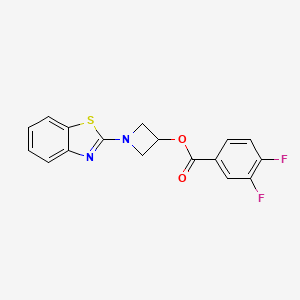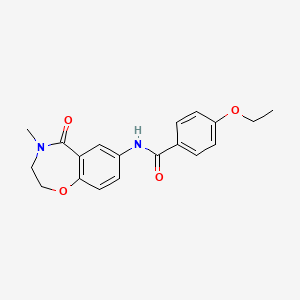![molecular formula C19H20N2O5 B2828292 3-({2-[(3-Methoxyphenyl)carbamoyl]phenyl}(methyl)carbamoyl)propanoic acid CAS No. 730976-62-2](/img/structure/B2828292.png)
3-({2-[(3-Methoxyphenyl)carbamoyl]phenyl}(methyl)carbamoyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({2-[(3-Methoxyphenyl)carbamoyl]phenyl}(methyl)carbamoyl)propanoic acid is an organic compound with the molecular formula C19H20N2O5 It is characterized by the presence of a methoxyphenyl group, a carbamoyl group, and a propanoic acid moiety
作用機序
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that this compound might interact with palladium catalysts in these reactions.
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound might participate in transmetalation, a process where formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
It’s known that suzuki–miyaura coupling reactions, which this compound might participate in, are widely used for carbon–carbon bond forming .
Result of Action
The compound might contribute to the formation of new carbon–carbon bonds through suzuki–miyaura coupling reactions .
Action Environment
Suzuki–miyaura coupling reactions, which this compound might participate in, are known for their mild and functional group tolerant reaction conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[(3-Methoxyphenyl)carbamoyl]phenyl}(methyl)carbamoyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: The methoxyphenyl group is introduced through a reaction involving a methoxybenzene derivative and a suitable electrophile.
Carbamoylation: The intermediate is then subjected to carbamoylation using a carbamoyl chloride derivative under basic conditions to form the carbamoyl intermediate.
Coupling with Propanoic Acid: The final step involves coupling the carbamoyl intermediate with a propanoic acid derivative under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3-({2-[(3-Methoxyphenyl)carbamoyl]phenyl}(methyl)carbamoyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamoyl groups can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
Oxidation: Formation of 3-({2-[(3-Hydroxyphenyl)carbamoyl]phenyl}(methyl)carbamoyl)propanoic acid.
Reduction: Formation of 3-({2-[(3-Aminophenyl)carbamoyl]phenyl}(methyl)carbamoyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-({2-[(3-Methoxyphenyl)carbamoyl]phenyl}(methyl)carbamoyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
類似化合物との比較
Similar Compounds
- 3-Methoxyphenylboronic acid
- (3-Chloropropyl)trimethoxysilane
- 3-Bromoanisole
Uniqueness
3-({2-[(3-Methoxyphenyl)carbamoyl]phenyl}(methyl)carbamoyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic properties, making it versatile for various applications in research and industry.
特性
IUPAC Name |
4-[2-[(3-methoxyphenyl)carbamoyl]-N-methylanilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-21(17(22)10-11-18(23)24)16-9-4-3-8-15(16)19(25)20-13-6-5-7-14(12-13)26-2/h3-9,12H,10-11H2,1-2H3,(H,20,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHIRORZOFMRIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)NC2=CC(=CC=C2)OC)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Methyl-4-[4-(prop-2-en-1-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2828210.png)


![methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2828214.png)
![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-propylurea](/img/structure/B2828216.png)
![2-(2-(4-(2-(2,4-dichlorophenoxy)propanoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2828217.png)
![N-(3-(dimethylamino)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-1-isopropyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2828220.png)
![1-(4-methylpiperidin-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2828221.png)
![5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2828222.png)
![7-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B2828223.png)

![1-benzyl-9-methyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2828228.png)


